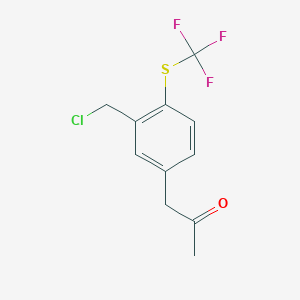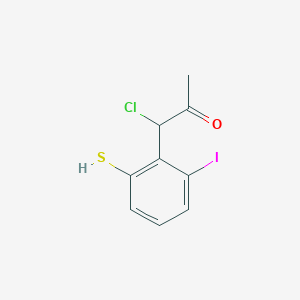
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and an ethyl group
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group through nucleophilic substitution. The ethyl group can be introduced via Friedel-Crafts alkylation. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene include:
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethylbenzene: Differing in the position of the difluoromethoxy group.
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene: Featuring a chloro group instead of an ethyl group.
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene: Substituted with a trifluoromethylthio group.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering opportunities for innovation and discovery.
Propiedades
Fórmula molecular |
C12H15BrF2O |
|---|---|
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-6-11(16-12(14)15)8-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
SMCNOZYMAQIQPW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


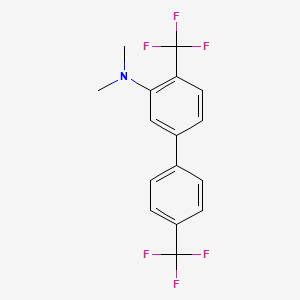
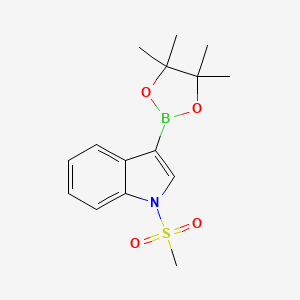
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)

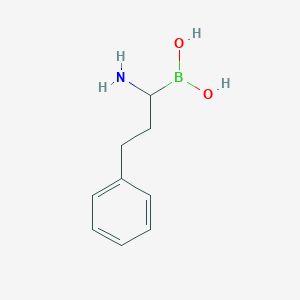
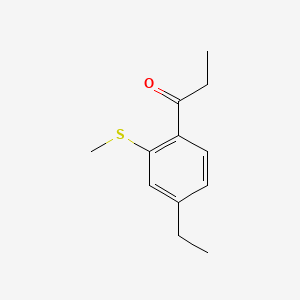
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

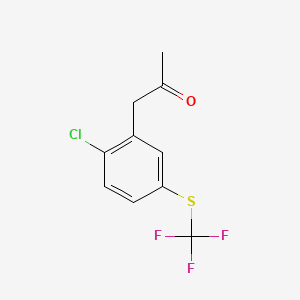
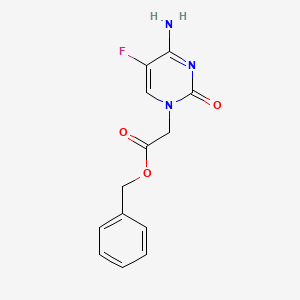
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
